[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate is a complex organic compound characterized by its unique structural features. This compound contains an azido group, a bromo substituent, and two phenylmethoxy groups attached to an oxane ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable azide source reacts with a precursor compound.
Bromination: The bromo substituent is added through a halogenation reaction, often using bromine or a bromine-containing reagent.
Protection of Hydroxyl Groups: The phenylmethoxy groups are introduced to protect the hydroxyl groups on the oxane ring.
Acetylation: The final step involves acetylation to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amines or other reduced products.
Substitution: Compounds with new functional groups replacing the bromo substituent.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying various reaction mechanisms.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, linking biomolecules for research purposes.
Probes and Labels: It can be used as a probe or label in biological assays due to its distinctive chemical properties.
Medicine
Drug Development:
Diagnostic Tools: Use in the development of diagnostic tools and imaging agents.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromo substituent can undergo substitution reactions, allowing for the introduction of new functional groups. These interactions enable the compound to exert its effects in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: Similar oxane ring structure but with different substituents.
(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol: Different functional groups and stereochemistry.
[(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]: Similar ring structure with different substituents.
Uniqueness
[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate is unique due to its combination of an azido group, a bromo substituent, and phenylmethoxy groups
Properties
Molecular Formula |
C22H24BrN3O5 |
---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H24BrN3O5/c1-15(27)28-14-18-20(29-12-16-8-4-2-5-9-16)21(19(25-26-24)22(23)31-18)30-13-17-10-6-3-7-11-17/h2-11,18-22H,12-14H2,1H3/t18-,19-,20-,21-,22+/m1/s1 |
InChI Key |
NOHVLLTWOHQMJO-LMYCIYFBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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